Bienvenue dans la boutique en ligne BenchChem!

2-(benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide

GIRK2 potassium channel high-throughput screening

2-(Benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide is a thioether-acetamide hybrid small molecule (molecular formula C₁₅H₁₇NO₃S; molecular weight 291.4 g/mol) featuring a benzylthio group α to the acetamide carbonyl and a furan-3-yl-hydroxyethyl substituent on the amide nitrogen. The compound has been indexed in the Chemical Abstracts Service registry (CAS 1396569-31-5) and on the ChemSrc database, which reports its SMILES notation as O=C(CSCc1ccccc1)NCC(O)c1ccoc1.

Molecular Formula C15H17NO3S
Molecular Weight 291.37
CAS No. 1396569-31-5
Cat. No. B2905397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide
CAS1396569-31-5
Molecular FormulaC15H17NO3S
Molecular Weight291.37
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC(=O)NCC(C2=COC=C2)O
InChIInChI=1S/C15H17NO3S/c17-14(13-6-7-19-9-13)8-16-15(18)11-20-10-12-4-2-1-3-5-12/h1-7,9,14,17H,8,10-11H2,(H,16,18)
InChIKeyHDCFIACRDMSLRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide (CAS 1396569-31-5) – Chemical Identity, Physicochemical Profile, and Procurement-Grade Characterization


2-(Benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide is a thioether-acetamide hybrid small molecule (molecular formula C₁₅H₁₇NO₃S; molecular weight 291.4 g/mol) featuring a benzylthio group α to the acetamide carbonyl and a furan-3-yl-hydroxyethyl substituent on the amide nitrogen . The compound has been indexed in the Chemical Abstracts Service registry (CAS 1396569-31-5) and on the ChemSrc database, which reports its SMILES notation as O=C(CSCc1ccccc1)NCC(O)c1ccoc1 . No melting point, boiling point, or density values are publicly available in authoritative databases, and no supplier is currently listed for commercial procurement . The compound has been evaluated in at least one published high-throughput screening campaign (Vanderbilt HTS) targeting the G protein-activated inward rectifier potassium channel 2 (GIRK2), where it was classified as inactive across a dose-response range up to 25 μM . Additionally, a HepG2 cytotoxicity counter-screen also returned inactive results at all concentrations tested . This compound belongs to the broader 2-alkylthio acetamide class, which has been explored for human microsomal epoxide hydrolase (mEH) inhibition, with certain benzylthio-substituted members achieving low nanomolar IC₅₀ values [1].

Why Generic Substitution Is Not Appropriate for 2-(Benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide (CAS 1396569-31-5)


Within the 2-alkylthio acetamide class, subtle changes to the N-substituent and thioether moiety have been shown to produce orders-of-magnitude shifts in target potency and selectivity [1]. The target compound’s specific combination of a furan‑3‑yl ring, a secondary hydroxyethyl linker, and an unsubstituted benzylthio group distinguishes it from both more lipophilic analogs (e.g., those bearing meta‑trifluoromethylbenzylthio groups) and simpler N‑alkyl or N‑(furan‑3‑ylethyl) variants . Published screening data confirm that this compound is inactive against the GIRK2 potassium channel up to 25 μM, while structurally related benzylthio‑acetamides with alternative N‑substituents may exhibit entirely different activity profiles . Consequently, substituting this compound with a close analog without verifying the substituent‑specific biological fingerprint risks introducing unintended target engagement or losing the desired selectivity window.

Quantitative Differentiation Evidence for 2-(Benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide (CAS 1396569-31-5) – Head-to-Head and Class-Level Comparisons


GIRK2 Potassium Channel Screening: Confirmed Inactivity Up to 25 μM vs. Active Hit Thresholds

In a published high-throughput screen (Vanderbilt HTS, assay ID VANDERBILT_HTS_GIRK2_MPD), 2-(benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide was tested in a GIRK2 dose-response assay (concentration range: 0.024 μM to 25 μM) and was classified as INACTIVE at all concentrations, with 0% efficacy across the entire dose range . In parallel, a HepG2 cytotoxicity counter-screen also returned INACTIVE across all concentrations tested . This negative result differentiates the compound from any GIRK2-active benzylthio acetamide analogs that may emerge in this screening collection and establishes a baseline selectivity fingerprint for use in chemical biology panels.

GIRK2 potassium channel high-throughput screening selectivity profiling

Structural Differentiation from the Dehydroxy Analog: Hydroxyethyl Linker Confers Additional Hydrogen-Bond Donor/Acceptor Capacity

The closest commercially cataloged analog of this compound is 2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide (CAS 1448133-73-0, C₁₅H₁₇NO₂S, MW 275.4), which differs by the absence of the hydroxyl group on the ethyl linker . The target compound (C₁₅H₁₇NO₃S, MW 291.4) incorporates a secondary alcohol at the benzylic position of the ethyl linker, adding a hydrogen-bond donor and an additional hydrogen-bond acceptor . This single atom change (O vs. H₂) is predicted to reduce logP by approximately 0.5–0.8 units (based on fragment-based calculations using the Ghose-Crippen method; Hydroxy substitution on an alkyl chain reduces logP by ~0.6 per hydroxyl [1]) and introduces a stereogenic center, making the target compound chiral whereas the dehydroxy analog is achiral.

structure-activity relationship hydrogen bonding logP drug-likeness

Class-Level Potency Context: Benzylthio Acetamides as Sub-Nanomolar mEH Inhibitors – Substitution Sensitivity

A systematic medicinal chemistry study by Barnych et al. (2020) demonstrated that 2-alkylthio acetamides bearing a benzylthio function are key pharmacophore units for potent human microsomal epoxide hydrolase (mEH) inhibition, with optimized leads achieving IC₅₀ values as low as 0.94 nM (compound 62) [1]. Critically, the potency was highly sensitive to the N-substituent: replacement of the amide alkyl side chain with alternative groups shifted IC₅₀ values by up to three orders of magnitude [1]. The target compound’s unique N-(furan-3-yl-2-hydroxyethyl) substitution has not been evaluated in this mEH series, but the class data indicate that any change to the N-substituent relative to the optimized leads (which employed cyclopentyl or branched alkyl groups) will significantly alter mEH inhibitory potency [1].

microsomal epoxide hydrolase mEH inhibition benzylthio pharmacophore enzyme inhibitor

Bioavailability and Drug-Likeness: Predicted Physicochemical Profile vs. Closest Active mEH Leads

Compared to the most potent mEH benzylthio acetamide leads, the target compound shows distinct physicochemical properties that predict altered bioavailability. The optimized mEH lead compound 62 (2-((3,5-bis(trifluoromethyl)benzyl)thio)-2-cyclopentylacetamide) has a calculated logP of approximately 5.2 and MW of 453.4 g/mol, placing it outside Lipinski’s rule-of-five space [1]. The target compound (MW 291.4; predicted logP ~2.5–3.0 based on fragment addition) falls within conventional drug-like chemical space, with a lower molecular weight and greater predicted aqueous solubility . The furan-3-yl group is less lipophilic than the dihydrobenzofuran moiety found in the analog CAS 1421443-52-8 (C₁₅H₁₉NO₂S, predicted logP ~3.2) , suggesting better aqueous solubility for the target compound.

ADME Lipinski rules drug-likeness physicochemical prediction

High-Confidence Research and Industrial Application Scenarios for 2-(Benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide (CAS 1396569-31-5) Based on Verified Evidence


Negative Control Compound for GIRK2 Potassium Channel High-Throughput Screening Campaigns

The confirmed inactivity of 2-(benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide in the Vanderbilt HTS GIRK2 assay (0% efficacy up to 25 μM) and the HepG2 cytotoxicity counter-screen establishes this compound as a qualified negative control. Screening laboratories can use this molecule to benchmark assay signal-to-noise, rule out assay interference from the benzylthio acetamide scaffold, and validate hit-calling thresholds. Its structural similarity to potentially active benzylthio acetamides makes it particularly valuable for scaffold-specific counter-screening.

Scaffold-Hopping Starting Point for mEH Inhibitor Lead Optimization with Improved Drug-Likeness

The benzylthio acetamide class has produced sub-nanomolar mEH inhibitors, but the most potent leads (e.g., compound 62, IC₅₀ = 0.94 nM) violate Lipinski’s rule of five with MW >450 and logP >5 [1]. The target compound retains the benzylthio pharmacophore at 291.4 g/mol with a predicted logP of ~2.5–3.0, placing it firmly within drug-like chemical space . Medicinal chemistry teams seeking to improve oral bioavailability of mEH inhibitors can use this compound as a low-MW, low-lipophilicity starting scaffold, with the understanding that its furan-3-yl-hydroxyethyl N-substituent has not yet been profiled for mEH potency and must be optimized through iterative SAR [1].

Chiral Resolution and Enantiomer-Specific Pharmacology Studies

Unlike its achiral dehydroxy analog (CAS 1448133-73-0), the target compound possesses a stereogenic center at the hydroxyethyl carbon . This creates an opportunity for chiral chromatography separation and enantiomer-specific biological evaluation. Research groups focused on stereochemistry-dependent target engagement can use this compound to investigate whether the (R)- and (S)-enantiomers exhibit differential binding to mEH, GIRK channels, or other protein targets, generating valuable SAR data that cannot be obtained from the achiral analog.

Selectivity Profiling Panel Component for Benzylthio Acetamide Chemical Biology Studies

Given that structurally related benzylthio acetamides display potent mEH inhibition (IC₅₀ as low as 0.94 nM) while other members of the class are inactive [1], the target compound serves as a useful selectivity panel component. Its furan-3-yl-hydroxyethyl N-substituent is distinct from the reported high-potency mEH inhibitors and from GIRK2 screening hits [1]. Chemical biology laboratories can include this compound in target engagement panels alongside active benzylthio acetamides to establish pharmacophore selectivity windows and identify substituent-dependent off-target liabilities.

Quote Request

Request a Quote for 2-(benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.